Chemical structure and properties of 5-Methoxy-2-(pyridin-2-yl)aniline
Chemical structure and properties of 5-Methoxy-2-(pyridin-2-yl)aniline
An In-depth Technical Guide to 2-Methoxy-5-(pyridin-2-yl)aniline
Introduction
The pyridinylaniline scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone in the design of a multitude of biologically active agents.[1][2] Its prevalence stems from the unique combination of the electron-rich aniline ring, which can be readily functionalized, and the electron-deficient pyridine ring, which often acts as a key hydrogen bond acceptor in interactions with biological targets. This guide provides a comprehensive technical overview of a specific isomer within this class: 2-methoxy-5-(pyridin-2-yl)aniline (CAS: 104994-90-3).
It is important to note that the nomenclature surrounding substituted pyridinylanilines can be ambiguous. This document will focus exclusively on the aforementioned, well-characterized isomer to ensure scientific accuracy and reproducibility. We will delve into its chemical structure, physicochemical properties, a robust synthetic protocol with mechanistic insights, its spectroscopic signature, and its potential applications, particularly in the realm of drug discovery as a scaffold for kinase inhibitors.[3]
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-methoxy-5-(pyridin-2-yl)aniline features a central aniline ring substituted with a methoxy group at the 2-position and a pyridine ring at the 5-position. This arrangement imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.
Caption: Chemical structure of 2-methoxy-5-(pyridin-2-yl)aniline.
Table 1: Physicochemical Properties of 2-methoxy-5-(pyridin-2-yl)aniline
| Property | Value | Source |
| CAS Number | 104994-90-3 | |
| Molecular Formula | C₁₂H₁₂N₂O | |
| Molecular Weight | 200.24 g/mol | |
| Physical Form | Powder | |
| Melting Point | 97-99 °C | |
| InChI Key | HAADUUDUGSTQQY-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The construction of the biaryl C-C bond between the aniline and pyridine rings is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly versatile and robust method for this transformation, offering high yields and broad functional group tolerance.[4][5]
Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
A plausible and efficient synthetic route involves the coupling of a suitable boronic acid derivative of the aniline moiety with a halogenated pyridine.
Caption: Proposed synthetic workflow for 2-methoxy-5-(pyridin-2-yl)aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methoxy-5-nitrophenylboronic acid pinacol ester
-
To a solution of 2-bromo-5-nitroanisole (1.0 eq) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-90 °C for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired boronic ester.
-
Expert Insight: The use of a pinacol ester of the boronic acid provides enhanced stability and ease of purification compared to the free boronic acid. The choice of a palladium catalyst with a bulky phosphine ligand like dppf is crucial for achieving high catalytic activity in the borylation of an electron-deficient aryl halide.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 2-methoxy-5-nitrophenylboronic acid pinacol ester (1.0 eq), 2-bromopyridine (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to reflux (approximately 90-100 °C) and stir vigorously for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, and separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 2-(2-methoxy-5-nitrophenyl)pyridine.
-
Expert Insight: The choice of a phosphine-ligated palladium catalyst is critical for an efficient Suzuki coupling.[6] The biphasic solvent system with an inorganic base is a standard and effective condition for this type of cross-coupling.
Step 3: Reduction of the Nitro Group
-
Dissolve the 2-(2-methoxy-5-nitrophenyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 2-methoxy-5-(pyridin-2-yl)aniline, which can be further purified by recrystallization if necessary.
-
Expert Insight: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[7] It is crucial to ensure the complete removal of the palladium catalyst to avoid any interference in subsequent applications, especially in biological assays.
Spectroscopic Characterization
The structural elucidation of 2-methoxy-5-(pyridin-2-yl)aniline relies on a combination of spectroscopic techniques. The following table provides predicted NMR data, which serves as a guide for experimental verification.
Table 2: Predicted NMR Spectroscopic Data for 2-methoxy-5-(pyridin-2-yl)aniline
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~8.6 (d) | H-6' (Pyridine) |
| ~7.8 (t) | H-4' (Pyridine) |
| ~7.7 (d) | H-3' (Pyridine) |
| ~7.5 (d) | H-6 (Aniline) |
| ~7.3 (dd) | H-4 (Aniline) |
| ~7.2 (t) | H-5' (Pyridine) |
| ~6.9 (d) | H-3 (Aniline) |
| ~4.5 (br s) | -NH₂ |
| ~3.9 (s) | -OCH₃ |
Note: Predicted chemical shifts can vary depending on the solvent and the prediction algorithm used.
-
IR Spectroscopy: Key expected vibrational frequencies include N-H stretching for the primary amine (~3400-3300 cm⁻¹), C-H stretching for the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching within the aromatic rings (~1600-1450 cm⁻¹), and C-O stretching for the methoxy group (~1250 cm⁻¹).[8]
-
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 200.[9]
Applications in Research and Drug Discovery
The 2-methoxy-5-(pyridin-2-yl)aniline scaffold is of significant interest to medicinal chemists, primarily due to its potential as a core structure for the development of protein kinase inhibitors.[3][10] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11]
Role as a Kinase Inhibitor Scaffold
The pyridinylaniline motif can effectively mimic the hinge-binding interactions of ATP in the active site of many kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aniline nitrogen can serve as a hydrogen bond donor. The substituents on both rings can be modified to achieve potency and selectivity for a specific kinase target.
Caption: Interaction model of the pyridinylaniline scaffold in a kinase active site.
The aniline moiety provides a convenient handle for further chemical modifications to explore the structure-activity relationship (SAR). For instance, acylation or sulfonylation of the amino group can introduce substituents that occupy other pockets within the kinase active site, leading to enhanced potency and selectivity.
Conclusion
2-Methoxy-5-(pyridin-2-yl)aniline is a valuable chemical entity with significant potential as a building block in the synthesis of complex organic molecules. Its robust synthesis via well-established cross-coupling methodologies and its inherent structural features make it a particularly attractive scaffold for the development of novel therapeutics, especially in the area of kinase inhibition. This guide provides a solid foundation for researchers and scientists to understand the fundamental chemical properties, synthesis, and potential applications of this promising compound, thereby facilitating its use in innovative research and development endeavors.
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